2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide is a complex organic compound featuring a benzimidazole moiety linked to a piperazine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reaction: The benzimidazole derivative is then coupled with the alkylated piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with diisopropylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, particularly targeting the acetamide group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its benzimidazole core, which is known to interact with various biological targets.
Medicine
Medicinally, this compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-(2-(1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide
- **1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- **4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
Compared to similar compounds, 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diisopropylacetamide group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-15(2)25(16(3)4)20(26)14-24-11-9-23(10-12-24)13-19-21-17-7-5-6-8-18(17)22-19/h5-8,15-16H,9-14H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXXDUYMJYMFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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